[4-(4-Propionylpiperazin-1-yl)phenyl]amine [4-(4-Propionylpiperazin-1-yl)phenyl]amine
Brand Name: Vulcanchem
CAS No.: 442549-70-4
VCID: VC7889772
InChI: InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
SMILES: CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

[4-(4-Propionylpiperazin-1-yl)phenyl]amine

CAS No.: 442549-70-4

Cat. No.: VC7889772

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Propionylpiperazin-1-yl)phenyl]amine - 442549-70-4

Specification

CAS No. 442549-70-4
Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Standard InChI Key HGKMBDIMUDDXFR-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Canonical SMILES CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N

Introduction

Chemical Properties and Structural Analysis

Basic Properties

The compound’s molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . Key structural elements include:

  • A piperazine ring (six-membered ring with two nitrogen atoms).

  • A propionyl group (–COCH₂CH₃) attached to the piperazine nitrogen.

  • A 4-aminophenyl group (–C₆H₄NH₂) linked to the piperazine ring.

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
CAS Number442549-70-4
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
SolubilitySoluble in DMSO; requires heating and sonication
StorageStore at -80°C (6 months) or -20°C (1 month)

Table 2: Stock Solution Preparation

Compound (mg)1 mM (mL)5 mM (mL)10 mM (mL)
14.28620.85720.4286
521.43084.28622.1431
1042.86158.57234.2862

Data adapted from solubility guidelines for similar piperazine derivatives .

Pharmacological and Biological Relevance

Structural Analogues and Applications

While no direct studies on [4-(4-Propionylpiperazin-1-yl)phenyl]amine exist, its structural analogues highlight potential biological activities:

  • Tyrosinase Inhibition: Piperazine derivatives with fluorobenzyl or nitrophenyl groups show competitive inhibition of tyrosinase (e.g., compound 26 in ), suggesting melanogenesis modulation.

  • Kinase Inhibition: Propionylpiperazine-containing compounds, such as Torin1, inhibit mTOR kinase activity, indicating anticancer potential .

Table 3: Biological Activity of Related Compounds

CompoundTargetActivity (IC₅₀)Source
Torin1 (benzonaphthyridinone)mTORC12 nM (cellular)
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanoneTyrosinase (AbTYR)0.18 μM

Hypothetical Mechanisms

The compound’s piperazine ring may facilitate hydrogen bonding with protein residues, while the propionyl group enhances lipophilicity for membrane permeability. The 4-aminophenyl moiety could contribute to π-π stacking interactions with aromatic residues in enzymes.

Research Applications

Drug Discovery

The compound serves as a building block for synthesizing kinase inhibitors or antimelanogenic agents. Its piperazine-propanone scaffold is amenable to functionalization for target-specific optimization .

Analytical Uses

It may act as a reference standard in HPLC or MS-based assays to quantify related compounds .

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